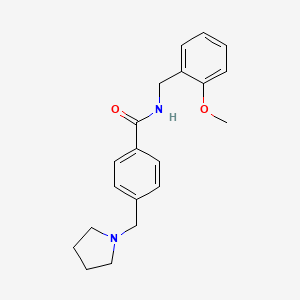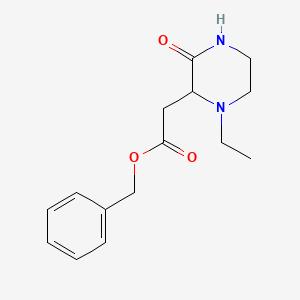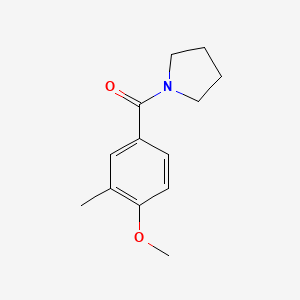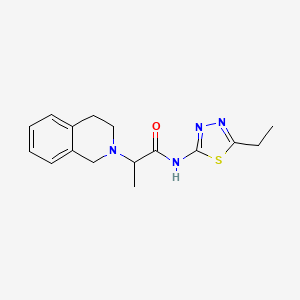![molecular formula C21H24N2O2 B4434298 3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4434298.png)
3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Vue d'ensemble
Description
3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that is commonly referred to as MPHP-2201. It is a synthetic cannabinoid that is often used in scientific research to study the effects of cannabinoids on the human body. MPHP-2201 is a relatively new compound that has only recently become available for research purposes.
Mécanisme D'action
MPHP-2201 acts as a potent agonist of CB1 and CB2 receptors in the brain and other parts of the body. It binds to these receptors and activates them, leading to a variety of physiological effects. These effects include pain relief, reduced inflammation, and altered mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP-2201 are similar to those of other cannabinoids. It acts as an analgesic, anti-inflammatory, and neuroprotective agent. It also has anxiolytic and antidepressant properties. MPHP-2201 has been shown to reduce the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPHP-2201 in lab experiments include its potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify. However, one limitation of using MPHP-2201 in lab experiments is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are many potential future directions for research on MPHP-2201. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Another area of interest is its potential as a pain reliever and anti-inflammatory agent. Further research is also needed to better understand the long-term effects of MPHP-2201 on the brain and other parts of the body.
Applications De Recherche Scientifique
MPHP-2201 is commonly used in scientific research to study the effects of cannabinoids on the human body. Specifically, it is used to investigate the binding affinity of cannabinoids to CB1 and CB2 receptors in the brain and other parts of the body. It is also used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-8-10-17(11-9-16)12-13-20(24)22-19-7-3-2-6-18(19)21(25)23-14-4-5-15-23/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFWSMQVITQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4434221.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4434229.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4434234.png)

![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)



![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)
![methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4434275.png)
![3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)
![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)
